molecular formula C43H79ClO2 B12586182 1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene CAS No. 612068-18-5

1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene

Cat. No.: B12586182
CAS No.: 612068-18-5
M. Wt: 663.5 g/mol
InChI Key: XTLKCIWTUXTDBC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and two octadecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Blanc chloromethylation, where benzene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The resulting chloromethylbenzene can then undergo further reactions to introduce the octadecyloxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes followed by the attachment of long-chain alkoxy groups. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols, typically under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium alkoxides can yield alkoxy-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene has several applications in scientific research:

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in the development of bioactive compounds and pharmaceuticals.

    Industrial Applications: The compound’s derivatives can be used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles that replace the chlorine atom. This reactivity is facilitated by the electron-donating effects of the octadecyloxy groups, which stabilize the intermediate species formed during the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-3,5-bis(octadecyloxy)benzene is unique due to the presence of long octadecyloxy chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

612068-18-5

Molecular Formula

C43H79ClO2

Molecular Weight

663.5 g/mol

IUPAC Name

1-(chloromethyl)-3,5-dioctadecoxybenzene

InChI

InChI=1S/C43H79ClO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-42-37-41(40-44)38-43(39-42)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36,40H2,1-2H3

InChI Key

XTLKCIWTUXTDBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CCl)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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